molecular formula C11H14ClF2N3O B12234108 1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-(2-furylmethyl)methanamine

1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-(2-furylmethyl)methanamine

Cat. No.: B12234108
M. Wt: 277.70 g/mol
InChI Key: KPVYUROFAMPCKM-UHFFFAOYSA-N
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Description

1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-(2-furylmethyl)methanamine is an organic compound characterized by the presence of a pyrazole ring substituted with a difluoroethyl group and a furylmethyl group

Preparation Methods

The synthesis of 1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-(2-furylmethyl)methanamine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Difluoroethyl Group: This step involves the alkylation of the pyrazole ring with a difluoroethyl halide in the presence of a base.

    Attachment of the Furylmethyl Group: The final step involves the reaction of the intermediate with furylmethylamine under suitable conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-(2-furylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl or furylmethyl groups can be replaced by other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-(2-furylmethyl)methanamine has several scientific research applications, including:

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

    Medicine: The compound’s unique structure may allow it to interact with specific biological targets, leading to potential therapeutic applications.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-(2-furylmethyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-(2-furylmethyl)methanamine can be compared with other similar compounds, such as:

    1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-N-(2-furylmethyl)methanamine: This compound differs in the position of the difluoroethyl group on the pyrazole ring.

    1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine: This compound has a thienylmethyl group instead of a furylmethyl group.

    1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-(2-pyridylmethyl)methanamine: This compound features a pyridylmethyl group in place of the furylmethyl group.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H14ClF2N3O

Molecular Weight

277.70 g/mol

IUPAC Name

1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-(furan-2-ylmethyl)methanamine;hydrochloride

InChI

InChI=1S/C11H13F2N3O.ClH/c12-11(13)8-16-4-3-9(15-16)6-14-7-10-2-1-5-17-10;/h1-5,11,14H,6-8H2;1H

InChI Key

KPVYUROFAMPCKM-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNCC2=NN(C=C2)CC(F)F.Cl

Origin of Product

United States

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